N-(3-Amino-4-chlorophenyl)-3-methylbenzamide
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Overview
Description
N-(3-Amino-4-chlorophenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group and a chlorine atom attached to the phenyl ring, along with a methyl group attached to the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-3-methylbenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a polar solvent, such as an alkanol, in the presence of an acid acceptor. The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then purified through crystallization from a non-polar solvent or a mixture of polar and non-polar solvents .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-3-methylbenzamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-3-methylbenzamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXSZWDYSJPBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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